molecular formula C19H15NO2 B8053454 3-(Acridin-9-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

3-(Acridin-9-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B8053454
M. Wt: 289.3 g/mol
InChI Key: CFLMXKCSPOTAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Acridin-9-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that combines the structural features of acridine and bicyclo[1.1.1]pentane. Acridine is a nitrogen-containing heterocycle known for its applications in dyes and pharmaceuticals, while bicyclo[1.1.1]pentane is a strained hydrocarbon framework that imparts unique chemical properties.

Preparation Methods

The synthesis of 3-(Acridin-9-yl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which is a highly strained molecule. The propellane can be synthesized via a series of reactions starting from simple hydrocarbons.

    Attachment of the acridine moiety: The acridine group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable acridine derivative with the bicyclo[1.1.1]pentane core under basic conditions.

Chemical Reactions Analysis

3-(Acridin-9-yl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Scientific Research Applications

3-(Acridin-9-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Acridin-9-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is primarily based on its ability to intercalate into DNA. The acridine moiety inserts itself between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The bicyclo[1.1.1]pentane core may also contribute to the compound’s overall stability and binding affinity .

Comparison with Similar Compounds

3-(Acridin-9-yl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-acridin-9-ylbicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c21-17(22)19-9-18(10-19,11-19)16-12-5-1-3-7-14(12)20-15-8-4-2-6-13(15)16/h1-8H,9-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLMXKCSPOTAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C3=C4C=CC=CC4=NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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